molecular formula C22H20N4O5S2 B2451117 methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate CAS No. 1111408-84-4

methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2451117
CAS No.: 1111408-84-4
M. Wt: 484.55
InChI Key: AAIOVDVYDVLIOC-UHFFFAOYSA-N
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Description

Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate involves multiple steps, typically starting with the preparation of the core heterocyclic structure. The synthetic route often includes the following steps:

    Formation of the pyrimido[5,4-c][2,1]benzothiazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the thioacetyl group: This is achieved through a substitution reaction where a thiol group is introduced to the core structure.

    Attachment of the methyl benzoate moiety: This final step involves esterification, where the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting the compound into a different functional form.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties for specific applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological processes it influences.

Comparison with Similar Compounds

Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Pyrimido[5,4-c][2,1]benzothiazine derivatives: These compounds share the core structure but may have different functional groups attached, leading to variations in their properties and applications.

    Benzothiazine derivatives: These compounds have a similar sulfur-containing ring structure but may lack the pyrimido component, resulting in different chemical and biological properties.

The uniqueness of methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

Properties

IUPAC Name

methyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOVDVYDVLIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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